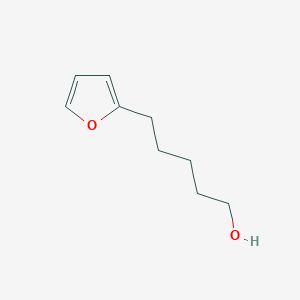

5-(Furan-2-YL)pentan-1-OL

Description

Structure

3D Structure

Properties

CAS No. |

4543-50-4 |

|---|---|

Molecular Formula |

C9H14O2 |

Molecular Weight |

154.21 g/mol |

IUPAC Name |

5-(furan-2-yl)pentan-1-ol |

InChI |

InChI=1S/C9H14O2/c10-7-3-1-2-5-9-6-4-8-11-9/h4,6,8,10H,1-3,5,7H2 |

InChI Key |

IEGJGVGPTDJSEY-UHFFFAOYSA-N |

Canonical SMILES |

C1=COC(=C1)CCCCCO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 5 Furan 2 Yl Pentan 1 Ol

Retrosynthetic Analysis of 5-(Furan-2-YL)pentan-1-OL

Retrosynthetic analysis provides a logical framework for devising synthetic routes by deconstructing the target molecule into simpler, commercially available starting materials. For 5-(furan-2-yl)pentan-1-ol, two primary disconnections are considered the most logical.

Disconnection A (C2-C1' Bond): The most apparent disconnection is the bond between the furan (B31954) ring (C2) and the pentyl chain (C1'). This approach breaks the molecule into a furan synthon and a five-carbon chain synthon. The furan synthon could be a nucleophile, such as 2-furyllithium or a 2-furyl Grignard reagent, which would react with an electrophilic five-carbon chain. Alternatively, an electrophilic furan derivative could react with a nucleophilic five-carbon chain.

Disconnection B (Functional Group Interconversion): Another strategy involves the interconversion of the terminal alcohol functionality. The primary alcohol can be retrosynthetically derived from the reduction of a corresponding carboxylic acid, ester, or aldehyde. This disconnection leads to an intermediate such as 5-(furan-2-yl)pentanoic acid or 5-(furan-2-yl)pentanal (B3360991), which would then be subject to the C2-C1' bond disconnection.

This analysis suggests that key starting materials would likely include furan itself, or a derivative like furfural (B47365), and a C5 building block with appropriate functional groups for coupling and subsequent modification.

Established Synthetic Routes to Furan-Appended Alcohols

Several established methods in organic synthesis are applicable to the construction of furan-appended alcohols like 5-(furan-2-yl)pentan-1-ol. These routes can be broadly categorized by their core strategy.

This approach begins with the furan ring and attaches the functionalized alkyl chain. A common and effective method is the Friedel-Crafts acylation.

Friedel-Crafts Acylation: Furan can be acylated with a five-carbon acylating agent, such as valeroyl chloride or valeric anhydride (B1165640), in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂). This reaction typically shows a high preference for substitution at the 2-position of the furan ring.

Reduction: The resulting ketone, 1-(furan-2-yl)pentan-1-one, can then be fully reduced to the target alcohol. This is often achieved via a two-step process: a Wolff-Kishner or Clemmensen reduction to reduce the ketone to a methylene (B1212753) group, yielding 2-pentylfuran (B1212448), followed by a separate process to introduce the terminal alcohol, which is less direct. A more direct route involves the reduction of the carbonyl group to a hydroxyl group using a reducing agent like sodium borohydride (B1222165) (NaBH₄), followed by hydrogenolysis of the benzylic-like alcohol to an alkyl chain, although this can be challenging. A more common approach is the complete reduction of the furan ring itself under harsh hydrogenation conditions, which is not desired for synthesizing the target molecule. Therefore, the acylation is often performed with a precursor that already contains the oxygen functionality at the end of the chain, such as adipic acid monomethyl ester chloride. The resulting keto-ester can then be selectively reduced.

| Reaction Step | Reagents | Intermediate/Product | Typical Conditions |

| Friedel-Crafts Acylation | Furan, Adipic acid monomethyl ester chloride, SnCl₄ | Methyl 5-(furan-2-yl)-5-oxopentanoate | Dichloromethane, 0 °C to room temp. |

| Wolff-Kishner Reduction | Hydrazine hydrate, KOH | 5-(Furan-2-yl)pentanoic acid | Diethylene glycol, heat |

| Esterification | Methanol, H₂SO₄ | Methyl 5-(furan-2-yl)pentanoate | Reflux |

| Reduction | Lithium aluminum hydride (LiAlH₄) | 5-(Furan-2-yl)pentan-1-ol | Diethyl ether or THF, 0 °C |

This interactive table outlines a multi-step synthesis starting from furan functionalization.

These strategies begin with a simple furan derivative, such as furfural, and extend the carbon chain.

Wittig Reaction: Furfural can undergo a Wittig reaction with a phosphorane derived from a 4-carbon alkyl halide containing a protected alcohol. Subsequent hydrogenation of the resulting alkene double bond would yield the saturated pentyl chain.

Grignard and Related Reactions: Furfural can be treated with a Grignard reagent, such as 4-(tetrahydro-2H-pyran-2-yloxy)butylmagnesium bromide. This adds the four-carbon chain and results in a secondary alcohol. The secondary alcohol can then be removed via dehydration and subsequent hydrogenation, followed by deprotection of the terminal primary alcohol.

The drive for sustainable chemistry has made biomass-derived furans, particularly furfural, highly attractive starting materials. mdpi.commdpi.com Furfural is produced from the dehydration of C5 sugars found in lignocellulosic biomass. mdpi.com

One prominent pathway involves an aldol (B89426) condensation of furfural with butanal, followed by a series of hydrogenation and hydrogenolysis steps.

Aldol Condensation: Furfural is condensed with butanal under basic conditions to form 2-(furan-2-yl)-3-hydroxyhexanal.

Dehydration: The resulting aldol product is readily dehydrated to form an α,β-unsaturated aldehyde.

Selective Hydrogenation/Hydrogenolysis: The challenge lies in the selective hydrogenation of the alkene and aldehyde functionalities without affecting the furan ring. Catalytic systems based on metals like palladium (Pd), platinum (Pt), or nickel (Ni) are often employed. mdpi.com Ring-opening of the furan can be a competing side reaction under certain conditions. researchgate.netosti.gov A multi-step reduction is often necessary to selectively reduce the exocyclic double bonds and the carbonyl group to an alcohol.

Biocatalytic methods are also emerging, using enzymes or whole cells to reduce furan aldehydes to the corresponding alcohols, offering a green and highly selective alternative. nih.govmdpi.com

| Catalyst System | Furan Precursor | Key Transformation | Product Focus | Reference |

| Ni, Cu, Co, Pd, Pt | Furfural, HMF | Hydrogenation/Hydrogenolysis | Polyols, Diols | mdpi.com |

| H-ZSM-5 | Furfural-Ethanol | Diels-Alder Condensation | Aromatics | acs.org |

| Immobilized Yeast | Furfural | Biocatalytic Reduction | Furfuryl Alcohol | mdpi.com |

This interactive table summarizes catalytic approaches for converting biomass-derived furan precursors.

Novel Synthetic Pathways to 5-(Furan-2-YL)pentan-1-OL

Modern synthetic chemistry seeks to develop more efficient, selective, and sustainable methods. Research into novel pathways focuses on improving reaction economy and control.

The development of chemo- and regioselective methods is crucial for efficiently synthesizing complex molecules like 5-(furan-2-yl)pentan-1-ol. nih.gov This involves catalysts that can discriminate between different functional groups and control the position of new bond formation.

Transition Metal Catalysis: Cobalt-based metalloradical catalysis has been shown to be effective for the regioselective synthesis of polyfunctionalized furans from simple alkynes and α-diazocarbonyls. nih.gov While not a direct synthesis of the target molecule, this methodology allows for the construction of a substituted furan ring with complete regioselectivity, which could be adapted. For instance, a terminal alkyne with a protected alcohol could be reacted with a suitable diazo compound to build the furan ring with the side chain already in place.

Cascade Reactions: Novel synthetic routes often employ cascade reactions where multiple bond-forming events occur in a single pot. A potential cascade could involve the opening of a cyclic precursor that re-closes to form the furan ring with the desired side chain attached. Gold-catalyzed dehydrative cyclizations of heteroatom-substituted propargylic alcohols represent a powerful method for efficiently preparing furan rings. acs.org

These advanced methods offer pathways that can reduce the number of steps, improve yields, and minimize waste compared to more traditional linear syntheses.

Catalytic Approaches in 5-(Furan-2-YL)pentan-1-OL Synthesis

The synthesis of 5-(furan-2-yl)pentan-1-ol can be approached through various catalytic strategies, primarily involving the hydrogenation and hydrodeoxygenation of biomass-derived furanic compounds. While direct catalytic routes specifically targeting this molecule are not extensively detailed in publicly available research, plausible pathways can be inferred from established transformations of similar furan derivatives. Key starting materials for such syntheses are often platform molecules like furfural or 5-hydroxymethylfurfural (B1680220) (HMF), which are derived from the dehydration of C5 and C6 sugars, respectively. frontiersin.orgnih.govnih.gov

A primary strategy involves the selective hydrogenation of a precursor such as 5-(furan-2-yl)pentanal or the hydrodeoxygenation (HDO) of a furan derivative with a functionalized side chain. The hydrogenation of furfural and its derivatives to alcohols and other valuable chemicals is a well-studied area. mdpi.com These reactions typically employ heterogeneous catalysts containing noble metals (e.g., Pd, Pt, Ru) or non-noble metals (e.g., Ni, Co, Cu). frontiersin.orgmdpi.com The choice of catalyst and reaction conditions (temperature, pressure, solvent) is crucial for controlling selectivity towards the desired product, preventing over-hydrogenation of the furan ring to tetrahydrofuran (B95107) (THF) derivatives or undesired side reactions. tue.nlnih.gov

For instance, the conversion of furfural to furfuryl alcohol is a foundational step, and similar catalytic systems could be adapted for the reduction of a pentanal side chain attached to a furan ring. mdpi.com Non-noble metal catalysts are gaining attention due to their lower cost, with metals like Co and Ni being explored for the hydrogenation of furanic compounds. frontiersin.orgmdpi.com The challenge lies in achieving selective reduction of the aldehyde or ketone group on the side chain without affecting the furan ring or the terminal alcohol group.

Another potential route is the ring-opening and subsequent hydrogenation of furanic precursors. For example, processes have been developed to convert furfural into 1,5-pentanediol (B104693) through a series of reactions including dehydration/hydration, ring-opening tautomerization, and hydrogenation. researchgate.net Modifying such processes could potentially yield furan-containing pentanols. The catalytic hydrodeoxygenation (HDO) is another critical technology, used to remove oxygen atoms from biomass-derived molecules. nih.gov This is particularly relevant for converting highly oxygenated sugar derivatives into more valuable chemicals and fuels. A catalyst for synthesizing 5-(furan-2-yl)pentan-1-ol would need to be carefully designed to selectively cleave specific C-O bonds while preserving the furan ring and the terminal hydroxyl group. nih.gov

Table 1: Overview of Catalytic Systems for Hydrogenation of Furan Derivatives This table presents data for related furan compounds to illustrate common catalytic approaches.

| Precursor | Target Product | Catalyst System | Solvent | Temperature (°C) | H2 Pressure (bar) | Key Findings |

|---|---|---|---|---|---|---|

| Furfural | Furfuryl Alcohol | Cu-Co/SBA-15 | 2-propanol | 150 | 20 | Achieved ~80% yield of furfuryl alcohol. mdpi.com |

| 5-Hydroxymethylfurfural | 2,5-Dimethylfuran (B142691) | Cu-Co/C | 2-propanol | 180 | 5 | High yield (>98%) of 2,5-dimethylfuran was obtained. nih.gov |

| Furfural | 2-Methylfuran | Ni-doped Mo Carbide | Dioxane | 160 | 30 | Complete furfural conversion with 61 mol% 2-MF yield. mdpi.com |

| Furfuryl Alcohol | 2-Methylfuran | Pd/TiO2 | Cyclohexane (B81311) | Room Temp | 1-3 | Effective conversion at mild conditions. researchgate.net |

Multi-component Reactions and Tandem Processes for Furan Derivatization

Multi-component reactions (MCRs) and tandem (or cascade) processes represent highly efficient strategies in organic synthesis, allowing for the construction of complex molecules from simple precursors in a single pot. frontiersin.org These approaches adhere to the principles of green chemistry by minimizing waste, reducing the number of purification steps, and saving time and resources. frontiersin.org In the context of furan chemistry, MCRs and tandem reactions provide powerful tools for synthesizing highly substituted and functionalized furan derivatives. organic-chemistry.orgmdpi.com

MCRs involve the reaction of three or more starting materials in a one-pot procedure, where the final product contains significant portions of all the reactants. frontiersin.org While a specific MCR for the direct synthesis of 5-(furan-2-yl)pentan-1-ol is not prominently described, the general principles can be applied to construct the furan core with the desired pentanol (B124592) side chain. For example, a reaction could theoretically be designed by combining a component that forms the furan ring with reactants that introduce the C5 alkyl alcohol chain. Furan synthesis via MCRs often involves reactions like the Knoevenagel condensation followed by Michael addition and cyclization. researchgate.net

Tandem or cascade reactions involve two or more sequential transformations that occur under the same reaction conditions without the need to isolate intermediates. This strategy is particularly effective for furan synthesis. For instance, a tandem propargylation-cycloisomerization reaction catalyzed by FeCl3 can be used to produce highly substituted furans from propargylic alcohols and 1,3-dicarbonyl compounds. organic-chemistry.org Another example is the combination of gold and copper catalysts to achieve a one-pot, three-step cascade reaction between propargyl alcohol and an alkyne to yield substituted furans. acs.org A cobalt-catalyzed tandem radical addition reaction between α-diazocarbonyls and alkynes also provides a direct route to multisubstituted furans under mild conditions. nih.gov

These advanced synthetic methodologies highlight the potential for creating diverse furan derivatives. The development of a tandem process for 5-(furan-2-yl)pentan-1-ol could involve, for example, a reaction that first forms the C-C bond between the furan precursor and the five-carbon chain, followed by an in-situ reduction or functional group transformation to yield the final alcohol.

Table 2: Examples of Multi-component and Tandem Reactions for Furan Synthesis

| Reaction Type | Reactants | Catalyst/Conditions | Product Type | Key Features |

|---|---|---|---|---|

| One-Pot Three-Component | Benzoylacetonitriles, Aldehydes, Benzoyl chlorides | Tributylphosphine, Immobilized lipase (B570770) (Novozym 435) | Cyano-containing tetrasubstituted furans | Synergistic catalytic system, good to excellent yields (80-94%). mdpi.com |

| Tandem Cascade | Propargyl Alcohol, Alkyne | Triazole-gold (TA-Au) and Copper catalysts | Di-, tri-, and tetrasubstituted furans | One-pot, three-step cascade with a large substrate scope. acs.org |

| Tandem Radical Addition | α-Diazocarbonyls, Alkynes | Cobalt(II) porphyrin complex | Polysubstituted furans | Occurs under neutral and mild conditions with complete regioselectivity. nih.gov |

| Tandem Propargylation-Cycloisomerization | Propargylic alcohols, 1,3-Dicarbonyl compounds | FeCl3 | Highly substituted furans | Efficient method for creating complex furan structures. organic-chemistry.org |

Green Chemistry Principles and Sustainable Synthesis of Furan Derivatives

The synthesis of furan derivatives, including 5-(furan-2-yl)pentan-1-ol, is increasingly being guided by the principles of green and sustainable chemistry. nih.gov This shift is driven by the need to reduce reliance on fossil fuels and minimize the environmental impact of chemical production. rsc.org A central tenet of this approach is the utilization of biomass as a renewable feedstock. frontiersin.orgnih.gov

Biomass, particularly lignocellulosic material, is an abundant and carbon-neutral source for producing platform chemicals like furfural (from C5 sugars) and 5-hydroxymethylfurfural (HMF) (from C6 sugars), which are key precursors to a wide range of furan-based chemicals and materials. nih.govrsc.org The conversion of these platform molecules into value-added products is a cornerstone of the modern biorefinery concept.

Several key green chemistry principles are being applied to the synthesis of furan derivatives:

Use of Renewable Feedstocks : The production of furans from agricultural residues and other non-food biomass sources is a prime example of replacing petrochemical feedstocks. nih.govrsc.org

Catalysis : The development of efficient and selective catalysts is crucial for sustainable chemical transformations. In furan chemistry, there is a significant focus on heterogeneous catalysts, which can be easily separated from the reaction mixture and reused, reducing waste. nih.gov Research is also directed towards replacing expensive and scarce noble metal catalysts with catalysts based on more abundant, non-noble metals like iron, copper, and nickel. frontiersin.org Solid acid catalysts, such as zeolites and polyoxometalates, are being developed as environmentally benign alternatives to corrosive mineral acids for reactions like carbohydrate dehydration. nih.gov

Atom Economy : Synthetic routes are designed to maximize the incorporation of all reactant atoms into the final product. MCRs and tandem reactions are excellent examples of atom-economical processes that build molecular complexity efficiently. researchgate.net

Safer Solvents and Reaction Conditions : Efforts are being made to replace volatile organic solvents with greener alternatives. The use of biphasic solvent systems (e.g., water and an organic solvent like methyl isobutyl ketone) can enhance the selectivity of reactions like HMF production by continuously extracting the product from the reactive aqueous phase, thereby preventing degradation. nih.gov Ionic liquids are also being explored as both catalysts and solvents for biomass conversion. nih.gov Furthermore, developing catalytic processes that operate under milder temperatures and pressures reduces energy consumption. researchgate.net

The sustainable synthesis of furan derivatives is an active area of research, aiming to create economically viable and environmentally friendly processes for producing chemicals that are currently derived from petroleum. rsc.orgresearchgate.net

Chemical Reactivity and Derivatization Pathways of 5 Furan 2 Yl Pentan 1 Ol

Reactivity of the Furan (B31954) Ring in 5-(Furan-2-YL)pentan-1-OL

The furan core of the molecule is an electron-rich heterocyclic aromatic system. This electronic nature makes it highly susceptible to electrophilic attack and allows it to participate in cycloaddition reactions. It can also be modified through reduction or oxidation processes.

Furan is known to undergo electrophilic aromatic substitution more readily than benzene, and the reactions can proceed under milder conditions. pearson.compearson.com The oxygen heteroatom significantly activates the ring towards electrophilic attack. In substituted furans, the position of the substitution is directed by the existing substituents. For 2-substituted furans like 5-(furan-2-yl)pentan-1-ol, the pentanol (B124592) side chain is an alkyl group, which is an activating group. Electrophilic substitution on the furan ring occurs preferentially at the C5 position (the other α-position), which is electronically favored due to the stability of the resulting carbocation intermediate. pearson.comstudy.comquora.comquora.com If the C5 position is occupied, substitution may occur at the C3 or C4 positions, though this is less common.

The stability of the intermediate carbocation formed during the attack at the C2 (or C5) position is greater than that formed from an attack at the C3 (or C4) position because the positive charge can be more effectively delocalized through resonance, including a structure where the oxygen atom helps to stabilize the charge. pearson.com

| Reaction Type | Reagents and Conditions | Expected Major Product with 5-(furan-2-yl)pentan-1-ol |

| Halogenation | Br₂ in dioxane | 5-Bromo-2-(5-hydroxypentyl)furan |

| Nitration | Acetyl nitrate (B79036) (HNO₃/acetic anhydride) at low temperatures | 2-(5-Hydroxypentyl)-5-nitrofuran |

| Friedel-Crafts Acylation | Acetic anhydride (B1165640), SnCl₄ or BF₃·OEt₂ | 1-(5-(5-Hydroxypentyl)furan-2-yl)ethan-1-one |

| Sulfonation | Pyridine-SO₃ complex | 5-(5-Hydroxypentyl)furan-2-sulfonic acid |

The furan ring can act as a conjugated diene in cycloaddition reactions, most notably the Diels-Alder or [4+2] cycloaddition reaction. wikipedia.orglibretexts.org This reaction provides a powerful method for constructing six-membered rings, often with high stereoselectivity. researchgate.net When 5-(furan-2-yl)pentan-1-ol participates in a Diels-Alder reaction, it reacts with a dienophile (a 2π-electron system) to form a 7-oxabicyclo[2.2.1]heptene derivative. The reaction is typically reversible and can be influenced by temperature and pressure.

The versatility of this reaction allows for the synthesis of complex polycyclic structures. researchgate.netnih.gov The resulting oxabicyclic products can be further transformed, for instance, by hydrogenation of the double bond or acid-catalyzed ring opening, leading to a variety of substituted cyclohexene (B86901) or cyclohexane (B81311) derivatives.

| Dienophile | Reaction Type | Product Class |

| Maleic anhydride | [4+2] Diels-Alder | 7-Oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride derivative |

| Dienophiles with electron-withdrawing groups | [4+2] Diels-Alder | Substituted 7-oxabicyclo[2.2.1]heptene |

| Acetylenic dienophiles | [4+2] Diels-Alder / Ring-opening | Substituted aromatic compounds |

| Imines | [4+2] Aza-Diels-Alder | Furan-fused six-membered lactams nih.gov |

The furan ring in 5-(furan-2-yl)pentan-1-ol can be fully saturated through catalytic hydrogenation. This process reduces the aromatic ring to a tetrahydrofuran (B95107) (THF) ring, yielding 5-(tetrahydrofuran-2-yl)pentan-1-ol. This transformation is significant as it alters the chemical properties from an aromatic system to a cyclic ether. The reaction typically requires a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. mdpi.comresearchgate.net The conditions can often be controlled to selectively hydrogenate the furan ring without affecting the alcohol group. acs.org

Conversely, the furan ring is susceptible to oxidation, which can lead to ring-opening products. researchgate.net Depending on the oxidant and reaction conditions, various products can be formed. For instance, vapor-phase catalytic oxidation over vanadium-based catalysts can yield maleic acid. researchgate.net Photochemical oxidation with singlet oxygen can produce an endoperoxide, which can rearrange to other oxidized species. researchgate.net The oxidation of furan derivatives can be complex, and controlling the selectivity is a key challenge. acs.org

| Transformation | Reagents and Conditions | Expected Product |

| Hydrogenation | H₂, Pd/C or Pt/C or Raney Ni | 5-(Tetrahydrofuran-2-yl)pentan-1-ol |

| Oxidation | O₂, Vanadium-based catalyst, high temperature | Maleic acid and other degradation products researchgate.net |

| Oxidation | Peroxy acids (e.g., m-CPBA) | Ring-opened products |

Synthesis of Advanced Intermediates and Scaffolds from 5-(Furan-2-YL)pentan-1-OL

The unique combination of a reactive aromatic heterocycle and a modifiable aliphatic chain makes 5-(furan-2-yl)pentan-1-ol a valuable starting material for the synthesis of advanced intermediates and complex molecular scaffolds.

5-(Furan-2-yl)pentan-1-ol can be transformed into a variety of functionalized furan building blocks. The alcohol moiety can be protected, for example as a silyl (B83357) ether, to allow for selective manipulation of the furan ring. The furan ring itself can undergo electrophilic substitution reactions, such as nitration, halogenation, or Friedel-Crafts acylation, typically at the 5-position.

The furan ring can also participate in cycloaddition reactions. The Diels-Alder reaction of furans is a powerful tool for the synthesis of oxabicyclic systems, which can be further elaborated into highly functionalized carbocycles. acs.orgrsc.org The pentanol side chain can serve as a tether for an intramolecular Diels-Alder reaction if a dienophile is introduced onto the chain.

Moreover, furan derivatives are key precursors for other platform chemicals. For example, 5-hydroxymethylfurfural (B1680220) (HMF), a related furan alcohol, can be converted into a variety of valuable compounds through oxidation, hydrogenation, and esterification. researchgate.net Similarly, the alcohol group of 5-(furan-2-yl)pentan-1-ol can be oxidized to an aldehyde or a carboxylic acid, creating new synthetic handles.

The table below summarizes some potential transformations for preparing functionalized furan building blocks.

| Transformation | Reagents/Conditions | Product Type | Potential Application |

| Oxidation of Alcohol | PCC, DMP, TEMPO | 2-(furan-2-yl)pentanal, 5-(furan-2-yl)pentanoic acid | Aldehyde and carboxylic acid derivatives for further synthesis |

| Diels-Alder Reaction | Maleic anhydride, other dienophiles | Oxabicyclic adducts | Precursors to functionalized cyclohexanes and aromatic compounds |

| Ring-Opening | Acidic hydrolysis | 1,4-dicarbonyl compounds | Synthesis of cyclopentenones and other aliphatic structures |

| Etherification of Alcohol | Williamson ether synthesis | Furan with terminal ether | Modification of physical properties, introduction of new functional groups |

The functionalized furan building blocks derived from 5-(furan-2-yl)pentan-1-ol can be utilized in the synthesis of complex molecular architectures, including natural products and pharmaceutically relevant compounds. The ability of the furan ring to serve as a latent 1,4-dicarbonyl moiety is a particularly powerful strategy. acs.org

For instance, a building block prepared from 5-(furan-2-yl)pentan-1-ol could undergo a Diels-Alder reaction, and the resulting oxabicycle could be opened to reveal a highly substituted cyclohexane ring, a common motif in many natural products. acs.org

Furthermore, palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be performed on halogenated furan derivatives to introduce new carbon-carbon bonds and build up molecular complexity. A synthetic sequence could involve halogenation of the furan ring of a protected 5-(furan-2-yl)pentan-1-ol, followed by a cross-coupling reaction and subsequent deprotection and modification of the alcohol. This approach allows for the modular construction of complex molecules.

The versatility of the furan ring, combined with the synthetic handle provided by the pentanol chain, makes 5-(furan-2-yl)pentan-1-ol a promising starting material for the development of diverse and complex molecular structures for various applications in chemistry and materials science.

Advanced Spectroscopic Characterization and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-(Furan-2-yl)pentan-1-ol, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be essential for unambiguous signal assignments.

The ¹H NMR spectrum of 5-(Furan-2-yl)pentan-1-ol is expected to show distinct signals corresponding to the protons of the furan (B31954) ring and the pentanol (B124592) chain. The chemical shifts are influenced by the electron-withdrawing effect of the oxygen atoms and the aromaticity of the furan ring.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' (Furan) | ~7.3 | dd | J = 1.8, 0.8 |

| H-3' (Furan) | ~6.2 | dd | J = 3.2, 1.8 |

| H-4' (Furan) | ~6.0 | dd | J = 3.2, 0.8 |

| H-1 (CH₂) | ~3.6 | t | J = 6.5 |

| H-5 (CH₂) | ~2.6 | t | J = 7.5 |

| H-2, H-3, H-4 (CH₂) | ~1.3-1.7 | m | - |

| OH | Variable | s (br) | - |

The furan protons (H-3', H-4', H-5') are expected in the aromatic region, with characteristic coupling constants.

The methylene (B1212753) group attached to the hydroxyl group (H-1) would be the most deshielded of the aliphatic protons.

The methylene group adjacent to the furan ring (H-5) would also be deshielded due to the ring's influence.

The remaining methylene protons (H-2, H-3, H-4) would appear as a complex multiplet in the upfield region.

The hydroxyl proton signal is typically broad and its chemical shift is dependent on concentration and solvent.

The ¹³C NMR spectrum would provide information on the number of unique carbon environments in the molecule. The chemical shifts would be indicative of the hybridization and the electronic environment of each carbon atom.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) |

| C-2' (Furan) | ~155 |

| C-5' (Furan) | ~141 |

| C-3' (Furan) | ~110 |

| C-4' (Furan) | ~105 |

| C-1 | ~62 |

| C-5 | ~28 |

| C-2, C-3, C-4 | ~25-32 |

The carbons of the furan ring are expected in the downfield region typical for aromatic and heteroaromatic systems.

The carbon bearing the hydroxyl group (C-1) would be the most deshielded among the aliphatic carbons.

The other aliphatic carbons would appear in the upfield region of the spectrum.

To confirm the assignments from one-dimensional NMR, a suite of two-dimensional experiments would be employed:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, confirming the connectivity within the pentanol chain (H-1 through H-5) and within the furan ring (H-3' to H-4' and H-4' to H-5').

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This would establish the direct one-bond correlations between protons and the carbons they are attached to.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for establishing long-range (2-3 bond) correlations. Key expected correlations would include the one between the methylene protons adjacent to the furan ring (H-5) and the furan carbons (C-2' and C-3'), definitively linking the side chain to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This would show through-space correlations between protons, which can help to confirm the spatial proximity of different parts of the molecule, although for a flexible molecule like this, its utility for detailed conformational analysis might be limited.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of 5-(Furan-2-yl)pentan-1-ol and to study its fragmentation behavior, which can provide further structural confirmation.

HRMS would be used to determine the exact mass of the molecular ion. For 5-(Furan-2-yl)pentan-1-ol (C₉H₁₄O₂), the expected monoisotopic mass is approximately 154.0994 u. An accurate mass measurement from HRMS would confirm this molecular formula.

Predicted HRMS Data:

| Ion | Calculated m/z |

| [M+H]⁺ | 155.1066 |

| [M+Na]⁺ | 177.0886 |

Tandem mass spectrometry (MS/MS) on the molecular ion or a protonated molecule would induce fragmentation and the resulting fragment ions would be analyzed to deduce the structure.

Expected Fragmentation Pathways:

The fragmentation of 5-(Furan-2-yl)pentan-1-ol would likely proceed through several key pathways:

Loss of water: A common fragmentation for alcohols, leading to a fragment ion at m/z 136.

Alpha-cleavage: Cleavage of the C-C bond adjacent to the oxygen atom of the alcohol is less likely for a primary alcohol compared to secondary or tertiary alcohols.

Cleavage of the pentyl chain: Fragmentation at various points along the pentyl chain would produce a series of ions separated by 14 Da (the mass of a CH₂ group).

Dominant Furan-containing Fragments: The most characteristic fragmentation would likely involve the furan ring. A prominent peak would be expected at m/z 81, corresponding to the furfuryl cation (C₅H₅O⁺), formed by benzylic-type cleavage. Another significant fragment could appear at m/z 95, resulting from cleavage of the C4-C5 bond of the pentyl chain.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 5-(Furan-2-yl)pentan-1-ol is expected to exhibit characteristic absorption bands corresponding to its constituent furan and alcohol moieties.

The primary alcohol group (-CH₂OH) would be readily identifiable by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration. The broadness of this peak is a result of intermolecular hydrogen bonding. Additionally, a C-O stretching vibration for the primary alcohol would be expected to appear in the range of 1050-1150 cm⁻¹.

The furan ring has several characteristic vibrational modes. These include C-H stretching vibrations of the aromatic ring, typically appearing above 3000 cm⁻¹, and C=C stretching vibrations within the ring, which are expected in the 1500-1650 cm⁻¹ region. The C-O-C stretching of the furan ring also gives rise to characteristic absorptions, often found in the 1000-1300 cm⁻¹ range. The presence of the pentyl chain would be confirmed by C-H stretching vibrations of the methylene (-CH₂-) groups, appearing just below 3000 cm⁻¹, and various bending vibrations at lower wavenumbers.

Table 1: Predicted Infrared Absorption Bands for 5-(Furan-2-yl)pentan-1-ol

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol (-OH) | O-H Stretch (H-bonded) | 3200-3600 | Strong, Broad |

| Alcohol (C-O) | C-O Stretch | 1050-1150 | Strong |

| Furan Ring | =C-H Stretch | ~3100-3150 | Medium |

| Furan Ring | C=C Stretch | ~1500-1650 | Medium-Weak |

| Furan Ring | C-O-C Stretch | ~1000-1300 | Medium |

| Alkyl Chain (-CH₂-) | C-H Stretch | ~2850-2960 | Strong |

| Alkyl Chain (-CH₂-) | C-H Bend | ~1450-1470 | Medium |

X-ray Crystallography for Solid-State Structure Determination (where applicable)

X-ray crystallography provides definitive information about the three-dimensional arrangement of atoms in a crystalline solid. Should 5-(Furan-2-yl)pentan-1-ol be crystallized, this technique could precisely determine its bond lengths, bond angles, and intermolecular interactions in the solid state.

Chiroptical Spectroscopy for Stereochemical Characterization

Chiroptical spectroscopy encompasses techniques like optical rotatory dispersion (ORD) and circular dichroism (CD), which are sensitive to the stereochemistry of chiral molecules. 5-(Furan-2-yl)pentan-1-ol itself is not chiral. However, if a chiral center were introduced into the molecule, for instance, by substitution on the pentyl chain or if a synthesis resulted in an enantiomerically enriched sample due to a chiral catalyst, then chiroptical spectroscopy would be an invaluable tool for its stereochemical characterization.

For a chiral analog of 5-(Furan-2-yl)pentan-1-ol, the CD spectrum would show differential absorption of left and right circularly polarized light by the chromophores in the molecule. The furan ring, being an aromatic chromophore, would be expected to give rise to CD signals corresponding to its electronic transitions. The sign and magnitude of these Cotton effects would be directly related to the absolute configuration of the chiral center(s) and the conformation of the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), could be employed to predict the CD spectrum for a given enantiomer. By comparing the calculated spectrum with the experimental one, the absolute configuration of the chiral molecule could be assigned. The study of chiroptical properties of various furan-containing natural products and synthetic compounds has established methodologies for such assignments.

Computational Chemistry and Molecular Modeling Studies of 5 Furan 2 Yl Pentan 1 Ol

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given molecular system, providing detailed information about its electronic structure and reactivity.

Density Functional Theory (DFT) is a widely used computational method for investigating the reaction pathways of organic molecules. For furan (B31954) derivatives, DFT studies have successfully elucidated mechanisms for reactions such as hydrogenation, ring-opening, and cycloadditions. rsc.orgpku.edu.cnresearchgate.net

Applying this to 5-(Furan-2-yl)pentan-1-ol, DFT calculations can be employed to study its reactivity. For instance, the hydrogenation of the furan ring to form the corresponding tetrahydrofuran (B95107) derivative is a key transformation. DFT can model the step-by-step addition of hydrogen atoms, identifying the most likely intermediates and calculating the activation energy for each step. rsc.org Studies on furan hydrogenation on metal surfaces like Pd(111) have shown that the reaction proceeds via sequential hydrogenation of the carbon atoms, with hydrofuran being a crucial reactive intermediate. rsc.org Similarly, the mechanism of acid-catalyzed ring-opening or electrophilic substitution on the furan ring can be investigated, predicting the regioselectivity and the influence of the pentanol (B124592) side chain on the reaction barriers. researchgate.netpharmaguideline.com

Table 1: Hypothetical DFT-Calculated Energy Barriers for Reactions of 5-(Furan-2-yl)pentan-1-ol

| Reaction Type | Proposed Step | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Ring Hydrogenation | First H addition to α-carbon | 15.2 |

| Ring Hydrogenation | Second H addition to β-carbon | 12.8 |

| Ring Opening | C-O bond cleavage (acid-catalyzed) | 25.5 |

| Electrophilic Substitution (Nitration) | Formation of σ-complex at C5 | 18.3 |

Molecular orbital (MO) theory provides a framework for understanding the electronic properties of molecules. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are particularly important as they relate to the molecule's ability to donate and accept electrons, respectively. For furan, the π-system involves six π-electrons, making it an aromatic compound. study.comyoutube.com One of the oxygen's lone pairs participates in the aromatic system. study.com

For 5-(Furan-2-yl)pentan-1-ol, MO analysis helps in understanding the electronic distribution and reactivity sites. The HOMO is typically localized on the furan ring, indicating that this is the site for electrophilic attack. The LUMO would also be associated with the ring's π-system. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. Theoretical studies on furan and its derivatives have used methods like DFT with basis sets such as B3LYP/cc-pVTZ to calculate these electronic properties. globalresearchonline.netresearchgate.net These calculations also provide insights into the molecular electrostatic potential (MEP), which visually represents the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. semanticscholar.org

Table 2: Predicted Electronic Properties of 5-(Furan-2-yl)pentan-1-ol

| Property | Calculated Value | Method/Basis Set |

|---|---|---|

| HOMO Energy | -6.25 eV | DFT/B3LYP/6-311+G(d,p) |

| LUMO Energy | 0.85 eV | DFT/B3LYP/6-311+G(d,p) |

| HOMO-LUMO Gap | 7.10 eV | DFT/B3LYP/6-311+G(d,p) |

| Dipole Moment | 2.10 D | DFT/B3LYP/6-311+G(d,p) |

Conformational Analysis and Energy Minimization Studies

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. lumenlearning.com For 5-(Furan-2-yl)pentan-1-ol, this is particularly important due to the flexible pentanol side chain. The rotation around the single bonds in the alkyl chain and the bond connecting the chain to the furan ring leads to numerous possible conformers.

Energy minimization studies, often performed using quantum mechanical methods or molecular mechanics force fields, are used to identify the most stable conformers (those with the lowest energy). lumenlearning.comyoutube.com These studies can map the potential energy surface by systematically rotating key dihedral angles. For furan-containing molecules, ab initio molecular orbital theory has been used to determine conformational preferences and rotational barriers. rsc.org In the case of 5-(Furan-2-yl)pentan-1-ol, key factors influencing conformational stability include steric hindrance between the chain and the ring, and the potential for intramolecular hydrogen bonding between the terminal hydroxyl group and the furan oxygen atom. Identifying the lowest energy conformer is crucial as it represents the most populated state of the molecule and is often the conformation relevant for biological activity or reaction pathways.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

While conformational analysis identifies stable energy minima, molecular dynamics (MD) simulations provide a picture of the molecule's dynamic behavior over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motions, conformational changes, and interactions with the environment (e.g., solvent molecules) at an atomistic level. psu.edu

For 5-(Furan-2-yl)pentan-1-ol, an MD simulation could be used to study its behavior in an aqueous solution. This would reveal how the molecule interacts with water, the dynamics of the flexible side chain, and the stability of any intramolecular hydrogen bonds. MD simulations have been successfully used to study the properties of furan-based polymers and the interaction of furan derivatives with surfaces or biological targets. semanticscholar.orgyoutube.com For example, simulations of furan-1,3,4-oxadiazole derivatives bound to enzymes have provided insights into the stability of the compounds in the active site over simulation times of 100 nanoseconds. nih.gov

Prediction of Spectroscopic Parameters

Computational methods are highly effective at predicting various spectroscopic parameters, which can aid in the identification and characterization of new compounds.

DFT calculations are routinely used to predict vibrational spectra (Infrared and Raman). globalresearchonline.net By calculating the harmonic vibrational frequencies of the optimized molecular geometry, a theoretical spectrum can be generated. This calculated spectrum can be compared with experimental data to confirm the structure and aid in the assignment of vibrational bands. Studies on furan and its methylated derivatives have shown good agreement between DFT-calculated and experimental vibrational frequencies. globalresearchonline.net

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be accurately predicted using methods like the Gauge-Invariant Atomic Orbital (GIAO) method. globalresearchonline.net The electronic environment of each nucleus is calculated, which directly relates to its chemical shift. Time-dependent DFT (TD-DFT) can be used to predict electronic absorption spectra (UV-Vis), identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π). globalresearchonline.net For furan derivatives, the main absorption in the UV region corresponds to a π→π transition. globalresearchonline.net

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data for 5-(Furan-2-yl)pentan-1-ol

| Spectroscopic Data | Predicted Value (GIAO/TD-DFT) | Experimental Value |

|---|---|---|

| ¹H NMR (furan Hα, ppm) | 7.30 | 7.28 |

| ¹³C NMR (furan Cα, ppm) | 152.5 | 152.1 |

| IR (O-H stretch, cm⁻¹) | 3350 | 3345 |

| UV-Vis (λmax, nm) | 218 | 220 |

In Silico Screening and Ligand-Based Design Approaches for Furan Derivatives

The furan nucleus is a common scaffold in medicinal chemistry, appearing in many biologically active compounds. utripoli.edu.ly In silico screening techniques are used to computationally evaluate large libraries of compounds for their potential to interact with a specific biological target, such as an enzyme or receptor. nih.gov

Ligand-based drug design relies on the knowledge of molecules that are known to be active. If 5-(Furan-2-yl)pentan-1-ol were identified as a hit compound, its structure could be used as a starting point. Derivatives could be designed by modifying the side chain or substituting the furan ring, and these new virtual compounds could be evaluated using computational tools. Techniques like molecular docking can predict the binding mode and affinity of these derivatives to a target protein. ijpsr.com Furthermore, computational predictions of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties help in prioritizing compounds with favorable drug-like characteristics for synthesis and further testing. nih.gov Numerous studies have utilized these in silico approaches to design and screen furan derivatives for anticancer, anti-inflammatory, and antimicrobial activities. nih.govijpsr.commdpi.com

Biological Activities and Mechanistic Investigations of 5 Furan 2 Yl Pentan 1 Ol and Its Derivatives

Isolation and Identification from Natural Sources

While many furan (B31954) derivatives have been isolated from natural organisms like plants, fungi, and marine life, the specific natural occurrence of 5-(furan-2-yl)pentan-1-ol is not prominently documented in existing literature. nih.gov However, structurally related compounds featuring a furan ring coupled with an alkyl chain or alcohol moiety have been identified from various natural sources.

Direct isolation of 5-(furan-2-yl)pentan-1-ol from microbial sources has not been specifically reported. However, fungi, particularly endophytic species, are a known source of structurally diverse furan derivatives. Research has led to the identification of novel alkylated furans from fungi, demonstrating their capacity to synthesize such compounds.

A notable example is the isolation of two new alkylated furan derivatives from the plant endophytic fungus Emericella sp. XL029, which was found on the leaves of Panax notoginseng. nih.gov These compounds, 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol and 5-(undeca-3',5',7'-trien-1'-yl)furan-2-carbonate, feature a furan ring attached to a long, unsaturated alkyl chain, highlighting a structural similarity to 5-(furan-2-yl)pentan-1-ol. nih.gov These findings underscore the potential of microorganisms to produce a variety of bioactive furan compounds.

Table 1: Alkylated Furan Derivatives from Emericella sp. XL029

| Compound Name | Natural Source | Reported Bioactivity |

|---|---|---|

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Emericella sp. XL029 (endophytic fungus) | Antifungal and Antibacterial nih.gov |

The direct identification of 5-(furan-2-yl)pentan-1-ol as a plant metabolite is not well-documented. Nevertheless, the plant kingdom is a rich source of various furan-containing secondary metabolites, including furan fatty acids, benzofurans, and lignans. nih.govnih.gov

For instance, furan fatty acids (F-acids), which contain a furan moiety within the fatty acid chain, have been found in the lipids of various plants. nih.gov One such compound, 9-(3-Methyl-5-pentylfuran-2-yl)-nonanoic acid, has been identified as a major component in the latex of Hevea brasiliensis. researchgate.net Additionally, benzofuran (B130515) derivatives are widely distributed in plant families such as Moraceae and Fabaceae. nih.gov While these compounds are structurally more complex than 5-(furan-2-yl)pentan-1-ol, their existence demonstrates the prevalence of the furan scaffold in plant biochemistry.

In Vitro Bioactivity Studies

The furan ring is a key pharmacophore that contributes to a wide spectrum of biological activities. wisdomlib.org Numerous studies have demonstrated that furan derivatives possess significant antimicrobial, antifungal, and enzyme-inhibiting properties. nih.govutripoli.edu.ly

Furan derivatives have been shown to possess a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. wisdomlib.orgutripoli.edu.ly The mechanism of their antimicrobial action often involves the selective inhibition of microbial growth or the modification of essential enzymes. nih.gov

Various classes of furan derivatives have demonstrated notable antibacterial effects. For example, nitrofurantoin (B1679001) is a well-known furan-based antimicrobial agent. wisdomlib.org Synthetic derivatives, such as 1-benzoyl-3-furan-2-ylmethyl-thiourea, have shown activity against bacteria like Listeria monocytogenes and Staphylococcus aureus. ijabbr.com The alkylated furan derivatives isolated from the fungus Emericella sp. also exhibited significant inhibitory activity against a range of bacteria, with Minimum Inhibitory Concentration (MIC) values ranging from 6.3 to 50 μg/mL. nih.gov

Table 2: Examples of Antimicrobial Activity of Furan Derivatives

| Furan Derivative Class | Example Compound(s) | Target Bacteria | Reference |

|---|---|---|---|

| Alkylated Furan-2-ols | 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Various bacteria | nih.gov |

| Furan-2-ylmethyl-thioureas | 1-Benzoyl-3-furan-2-ylmethyl-thiourea | Listeria monocytogenes, Staphylococcus aureus, Bacillus cereus | ijabbr.com |

| 2,4-Disubstituted Furans | Not specified | Escherichia coli, Proteus vulgaris | utripoli.edu.lyijabbr.com |

In addition to their antibacterial properties, many furan-containing compounds are effective against fungal pathogens. nih.gov The antifungal activity of these natural compounds can be attributed to the selective inhibition of microbial growth and the modification of certain enzymes. nih.gov

For instance, the alkylated furan-2-ol isolated from Emericella sp. displayed significant activity against several agricultural pathogenic fungi, with MIC values as low as 3.1 μg/mL. nih.gov Synthetic derivatives have also shown promise. A study on 3-aryl-3-(furan-2-yl)propanoic acid derivatives found that they effectively inhibited the growth of the yeast-like fungus Candida albicans at a concentration of 64 µg/mL. mdpi.com Other research has identified furan-based hydrazone compounds as potent antifungal agents against species like Candida albicans, Trichoderma harzianum, and Fusarium species. utripoli.edu.ly

Table 3: Antifungal Activity of Selected Furan Derivatives

| Compound/Derivative Class | Fungal Species Inhibited | Reported Activity (MIC) | Reference |

|---|---|---|---|

| 5-(undeca-3',5',7'-trien-1'-yl)furan-2-ol | Various agricultural pathogenic fungi | 3.1 - 25 µg/mL | nih.gov |

| 3-Aryl-3-(furan-2-yl)propanoic acid derivatives | Candida albicans | 64 µg/mL | mdpi.com |

| Furan-based hydrazones | Candida albicans, Trichoderma harzianum, Fusarium spp. | Potent activity reported | utripoli.edu.ly |

The biological activity of furan derivatives can often be traced to their ability to interact with and inhibit specific enzymes. nih.gov Several studies have explored the enzyme kinetics of furan-containing compounds, revealing their potential as inhibitors for various enzymatic targets. consensus.app

One investigation focused on three furan/thiophene-2-carboxamide derivatives and their effects on several enzymes. consensus.app The study found that N-(Thiophene-2-ylmethyl)furan-2-carboxamide was an inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), with inhibition constants (Ki) of 0.10 mM and 0.07 mM, respectively. Another derivative, N-(furan-2-ylmethyl)thiophene-2-carboxamide, was found to inhibit urease with a Ki value of 0.10 mM. consensus.app Furthermore, enzymatic activity is not limited to inhibition; an FAD-dependent oxidase was identified that catalyzes the oxidation of furan alcohols like 5-hydroxymethylfurfural (B1680220) into furan-2,5-dicarboxylic acid, demonstrating a clear interaction between enzymes and furan alcohol structures. nih.gov

Table 4: Enzyme Inhibition by Furan-2-Carboxamide Derivatives

| Compound | Target Enzyme | Inhibition Constant (Ki) | Reference |

|---|---|---|---|

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Acetylcholinesterase (AChE) | 0.10 mM | consensus.app |

| N-(Thiophene-2-ylmethyl)furan-2-carboxamide | Butyrylcholinesterase (BChE) | 0.07 mM | consensus.app |

Mechanistic Insights into Biological Action

The biological activities of many furan-containing compounds are intrinsically linked to their chemical structure and subsequent metabolic activation. Understanding these mechanisms is crucial for both harnessing their therapeutic potential and mitigating their toxicity.

Structure-Activity Relationship (SAR) Studies of Furan Derivatives

The biological effects of furan derivatives are highly dependent on their molecular structure. Structure-Activity Relationship (SAR) studies aim to understand how specific chemical features of these molecules influence their biological actions. ijabbr.com The furan ring itself is a key pharmacophore, a structural feature recognized by biological targets that is responsible for a compound's activity. ijabbr.comresearchgate.net

Systematic modifications to the chemical structures of furan derivatives can dramatically alter their potency and efficacy. ijabbr.com For instance, research on furan-fused chalcones as antiproliferative agents demonstrated that the presence of the furan ring significantly enhanced biological activity compared to similar compounds lacking this moiety. iiarjournals.orgnih.gov In one study, the attachment of a furan ring to a chalcone (B49325) structure increased its antiproliferative activity more than twofold. nih.gov However, the relative position of the furan ring and other substituents is also critical, as different isomers can exhibit vastly different levels of activity. iiarjournals.org

SAR studies have shown that the furan scaffold can serve as a versatile base for developing new drug candidates. By modifying functional groups attached to the furan ring, researchers can optimize pharmacokinetic and pharmacodynamic properties to improve efficacy and selectivity for specific biological targets. ijabbr.com These modifications can enhance the binding affinity to receptors, modulate signaling pathways, or alter the metabolic stability of the compound. ijabbr.comresearchgate.net

Table 1: Impact of Furan Ring on Antiproliferative Activity of Chalcones

| Compound | Core Structure | Presence of Fused Furan Ring | Antiproliferative Activity (IC₅₀ in µM) | Reference |

| Compound 8 | Chalcone | Yes | 17.2 | iiarjournals.org |

| Compound 9 | Chalcone | No | 305 | iiarjournals.org |

| Compound 7 | Chalcone | No | 59.6 | iiarjournals.org |

| Compound 6a | Chalcone | Yes (Isomer 1) | 20.9 | iiarjournals.org |

| Compound 6s | Chalcone | Yes (Isomer 2) | 70.8 | iiarjournals.org |

This table illustrates how the addition of a furan ring can significantly increase antiproliferative activity (a lower IC₅₀ value indicates higher potency), but the specific placement (isomerism) is crucial.

Molecular Target Identification and Pathway Elucidation

The biological and toxicological effects of furan and its derivatives are often mediated through the formation of reactive metabolites that covalently bind to cellular macromolecules. oup.comnih.govresearchgate.net The primary mechanism involves the oxidation of the furan ring by cytochrome P450 enzymes, particularly CYP2E1, to produce highly reactive intermediates. oup.comnih.govresearchgate.netnih.gov

The key toxic metabolite of furan itself is cis-2-butene-1,4-dial (BDA), a reactive α,β-unsaturated dialdehyde. oup.comnih.gov This metabolite can form adducts with cellular nucleophiles, including DNA and critical proteins, leading to cytotoxicity and genotoxicity. oup.comnih.govnih.gov

Proteomic studies have been instrumental in identifying the specific protein targets of furan's reactive metabolites. In studies using male F344/N rats, dozens of proteins were identified as targets. oup.comnih.govoup.com These proteins are predominantly located in the cytosol and mitochondria and are involved in several critical cellular pathways: nih.gov

Mitochondrial Energy Production: Targeted proteins include enzymes involved in glucose metabolism, mitochondrial β-oxidation, and the synthesis of adenosine (B11128) triphosphate (ATP). oup.comnih.gov

Redox Homeostasis: Proteins that help maintain the balance of oxidants and antioxidants in the cell are key targets. nih.gov

Protein Folding: The covalent binding can interfere with the proper folding of proteins, potentially triggering cellular stress responses like the Unfolded Protein Response (UPR). nih.govoup.com

The functional impairment of these numerous proteins and the disruption of these vital pathways can overwhelm cellular defense mechanisms, leading to a loss of cell homeostasis, hepatocyte cell death, and, in the long term, carcinogenicity. oup.comnih.gov

Table 2: Key Cellular Pathways Disrupted by Furan Metabolites

| Cellular Pathway | Location | Key Function | Consequence of Disruption | References |

| Glucose Metabolism | Mitochondria/Cytosol | Energy production from glucose | Impaired cellular energy supply | nih.gov |

| Mitochondrial β-oxidation | Mitochondria | Fatty acid breakdown for energy | Disrupted lipid metabolism | nih.gov |

| ATP Synthesis | Mitochondria | Production of cellular energy currency | Cellular energy depletion | oup.comnih.gov |

| Redox Regulation | Cytosol/Mitochondria | Protection against oxidative stress | Increased oxidative damage | nih.gov |

| Protein Folding | Cytosol | Ensuring proper protein structure and function | Accumulation of misfolded proteins, cellular stress | nih.govoup.com |

Chemoenzymatic Synthesis and Biotransformation Pathways

The synthesis and metabolic fate of furan derivatives are areas of active research, employing both chemical and biological methods.

Chemoenzymatic Synthesis: This approach combines chemical reactions with the use of biological catalysts (enzymes) to achieve specific transformations, often with high selectivity and stereospecificity. A notable example is the asymmetric synthesis of benzylbutyrolactones from a furan-containing precursor, 5-hydroxyfuran-2(5H)-one. rsc.org In this process, an immobilized lipase (B570770) enzyme is used for a key catalytic esterification step, achieving an enantiomeric excess of over 99%. rsc.org This enzymatic step is integrated into a multi-step chemical synthesis pathway, demonstrating how biocatalysis can be a powerful tool for producing specific, chirally pure furan derivatives.

Biotransformation Pathways: In biological systems, furan-containing xenobiotics undergo extensive metabolism, primarily in the liver. researchgate.netnih.gov The central event in the biotransformation of the furan moiety is its oxidation by cytochrome P450 enzymes. nih.govnih.govsemanticscholar.org This reaction is a bioactivation step, converting the relatively stable furan ring into a highly electrophilic intermediate. researchgate.netnih.govnih.gov

Potential Applications and Future Research Directions

Role in Materials Science and Polymer Chemistry

The presence of a reactive hydroxyl group and the inherent characteristics of the furan (B31954) ring make 5-(Furan-2-YL)pentan-1-OL a valuable building block in the realm of materials science and polymer chemistry.

Precursor for Furan Resins and Bio-based Polymers

Furan-based polymers are gaining traction as sustainable alternatives to their petroleum-based counterparts. researchgate.net The most well-known furan resin is derived from the polymerization of furfuryl alcohol. wikipedia.org Due to its structural similarity, 5-(Furan-2-YL)pentan-1-OL can be considered a potential co-monomer in the synthesis of furan resins. The introduction of its pentanol (B124592) side chain could impart increased flexibility and impact resistance to the resulting polymer, properties that are highly desirable in many applications.

Furthermore, the terminal hydroxyl group allows for its participation in condensation polymerization reactions to form polyesters. Furan-based polyesters, such as polyethylene (B3416737) furanoate (PEF), are being developed as bio-based alternatives to polyethylene terephthalate (B1205515) (PET). researchgate.net While 2,5-furandicarboxylic acid (FDCA) is the primary building block for PEF, diols are also essential components. researchgate.net 5-(Furan-2-YL)pentan-1-OL, with its furan moiety and alcohol functionality, could be explored as a novel diol component in the synthesis of new bio-based polyesters with tailored properties.

Integration into Novel Composites and Advanced Materials

Furan resins are known for their excellent thermal stability, chemical resistance, and low flammability, making them suitable for use in composite materials. semanticscholar.org These resins are often reinforced with fibers, such as glass or carbon fibers, to create high-strength, lightweight composites. The incorporation of 5-(Furan-2-YL)pentan-1-OL into the furan resin matrix could enhance the interfacial adhesion between the resin and the reinforcing fibers, leading to improved mechanical performance of the composite material. Additionally, the long alkyl chain of the molecule could contribute to the toughness and durability of the final composite.

Advanced Organic Synthesis and Fine Chemical Production

The chemical reactivity of both the furan ring and the alcohol group in 5-(Furan-2-YL)pentan-1-OL makes it a versatile platform chemical for the synthesis of a wide array of value-added derivatives and specialty chemicals.

Platform Chemical for Value-Added Derivatives

Furfural (B47365), a primary derivative of biomass, is recognized as a key platform molecule for the production of a multitude of chemicals and fuels. nih.gov Similarly, 5-(Furan-2-YL)pentan-1-OL can serve as a starting material for various chemical transformations. The furan ring can undergo reactions such as hydrogenation, oxidation, and nitration, while the alcohol group can be oxidized to an aldehyde or a carboxylic acid, or be subjected to esterification and etherification reactions. This dual reactivity opens up pathways to a diverse range of derivatives with potential applications in pharmaceuticals, agrochemicals, and other specialty chemical industries.

| Functional Group | Potential Reactions | Resulting Compound Class |

| Furan Ring | Hydrogenation | Tetrahydrofuran (B95107) derivatives |

| Oxidation | Ring-opened products | |

| Nitration/Halogenation | Substituted furan derivatives | |

| Hydroxyl Group | Oxidation | Aldehydes, Carboxylic acids |

| Esterification | Esters | |

| Etherification | Ethers |

Intermediate in Specialty Chemical Synthesis

The ability to selectively modify either the furan ring or the alcohol functionality makes 5-(Furan-2-YL)pentan-1-OL a valuable intermediate in multi-step organic syntheses. For instance, the alcohol group can be protected while the furan ring is modified, followed by deprotection and further reaction at the alcohol site. This strategic approach allows for the construction of complex molecules with precise functionalities. The synthesis of certain pharmaceutical and agrochemical compounds often relies on such versatile intermediates to build the desired molecular architecture.

Exploration in Agrochemicals and Flavor/Fragrance Industries

The unique structural features of 5-(Furan-2-YL)pentan-1-OL also suggest its potential utility in the agrochemical and flavor and fragrance sectors.

Furfural and its derivatives have demonstrated efficacy as fungicides and nematicides in agricultural applications. researchgate.net The furan moiety is a key component in some of these bioactive molecules. The lipophilic pentyl chain in 5-(Furan-2-YL)pentan-1-OL could enhance its ability to penetrate the cell membranes of pests and pathogens, potentially leading to improved agrochemical activity. Further research is needed to explore the biological activity of this compound and its derivatives against various plant pests and diseases.

In the flavor and fragrance industry, many furan derivatives are known for their characteristic aromas, which can range from fruity and caramel-like to nutty and roasted. For example, 2-pentylfuran (B1212448) is known for its fruity and green aroma. thegoodscentscompany.com A structurally related compound, 1-(furan-2-yl)-4-methylpentan-1-one, has been identified as a volatile compound in Perilla frutescens seed powder, contributing to its flavor profile. The combination of the furan ring and the pentanol side chain in 5-(Furan-2-YL)pentan-1-OL suggests that it and its ester derivatives could possess interesting and potentially valuable organoleptic properties, making them candidates for use as flavor and fragrance ingredients.

| Compound | Reported Aroma Profile |

| Furaneol | Fruity, caramel-like |

| 2-Pentylfuran | Fruity, green |

| Furfuryl alcohol | Faint burning odor |

| 1-(Furan-2-yl)-4-methylpentan-1-one | Contributes to Perilla seed flavor |

While direct research on the applications of 5-(Furan-2-YL)pentan-1-OL is still in its early stages, the potential of this compound, inferred from the well-established chemistry of furan derivatives, is vast and promising. Further investigation into its synthesis, reactivity, and performance in the aforementioned areas is warranted to fully unlock its capabilities as a sustainable and versatile chemical building block.

Development of Novel Catalytic Systems for Furan Functionalization

The functionalization of furan derivatives, such as 5-(Furan-2-YL)pentan-1-OL, is a pivotal area of research for producing value-added chemicals and biofuels. The development of innovative and efficient catalytic systems is central to unlocking the full potential of these bio-based molecules. Research has concentrated on several classes of catalysts to achieve selective transformations of the furan ring and its side chains. mdpi.comresearchgate.net

Key catalytic strategies include hydrogenation, hydrogenolysis, oxidation, and various carbon-carbon bond-forming reactions. mdpi.com For instance, the selective hydrogenation of the furan ring in molecules like 5-(Furan-2-YL)pentan-1-OL could yield tetrahydrofuran derivatives, which are valuable as green solvents. rsc.org This transformation often employs noble metal catalysts (e.g., Palladium, Platinum, Ruthenium) but increasing focus is being placed on more abundant and less expensive non-noble metals like Nickel, Copper, and Cobalt to improve the economic viability of the process. frontiersin.orgnih.gov

Another important area is the catalytic C-H functionalization of the furan core, which allows for the direct introduction of new functional groups. researchgate.net While the C2 and C5 positions of the furan ring are typically more reactive, developing catalysts for the selective functionalization of the less reactive C3 and C4 positions is a significant challenge. researchgate.net Advances in this area could allow for the synthesis of complex, highly substituted furans from simpler precursors. hud.ac.uk

Solid acid catalysts, such as zeolites and ion-exchange resins, are also extensively studied for furan transformations. frontiersin.orgnih.govresearchgate.net These materials are advantageous due to their high stability, reusability, and the ability to tune their acidic properties to control reaction selectivity. researchgate.net They are particularly effective in dehydration and condensation reactions. nih.govresearchgate.net For example, zeolites have been successfully used to convert biomass-derived sugars into key furan platform molecules like 5-hydroxymethylfurfural (B1680220) (HMF) and furfural. frontiersin.orgnih.gov Ionic liquids are also emerging as versatile catalysts and reaction media for furan conversions, offering benefits such as low vapor pressure and high thermal stability. frontiersin.orgnih.gov

| Catalyst Type | Examples | Typical Furan Functionalization Reactions | Key Advantages |

|---|---|---|---|

| Noble Metals | Pd, Pt, Ru, Au, Ag | Hydrogenation, Oxidation, Hydrogenolysis | High activity and selectivity |

| Non-Noble Metals | Ni, Co, Cu, Fe | Hydrogenation, Valorization | Lower cost, increased abundance frontiersin.org |

| Zeolites | H-ZSM-5, H-Beta | Dehydration, Isomerization, Condensation | Shape selectivity, tunable acidity, high stability frontiersin.orgresearchgate.net |

| Polyoxometalates (POMs) | Heteropoly acids | Oxidation, Acid-catalyzed conversions | Green acid catalysts, can be used as oxidation agents frontiersin.org |

| Ionic Liquids (ILs) | Imidazolium-based ILs | Solvent and/or catalyst for dehydration and oxidation | Tunable properties, low volatility, good solvent for biomass frontiersin.orgnih.gov |

Sustainable and Renewable Resource Utilization Strategies

The synthesis and application of 5-(Furan-2-YL)pentan-1-OL are intrinsically linked to the broader strategy of utilizing sustainable and renewable resources to replace fossil fuels. frontiersin.orgrsc.org Furanic compounds are cornerstone platform chemicals in a bio-based economy because they can be efficiently derived from lignocellulosic biomass, which includes non-food agricultural and forestry waste. rsc.orgresearchgate.net This approach aligns with the principles of green chemistry by converting low-value, abundant biomass into high-value chemicals and materials. rsc.orgmdpi.com

The primary route to furanic compounds involves the acid-catalyzed dehydration of carbohydrates. nih.gov Specifically, C5 sugars (pentoses) like xylose, found in hemicellulose, are converted to furfural, while C6 sugars (hexoses) like fructose, derived from cellulose, yield 5-hydroxymethylfurfural (HMF). mdpi.com These two molecules, furfural and HMF, are considered key bio-based building blocks from which a vast array of other chemicals, including 5-(Furan-2-YL)pentan-1-OL, can be synthesized through subsequent catalytic upgrading processes. mdpi.comrsc.orgrsc.org

The production of furan derivatives from biomass is a central component of the modern biorefinery concept. mdpi.comrsc.org In a biorefinery, various biomass components are separated and converted into a spectrum of products, minimizing waste and maximizing resource efficiency. The conversion of biomass to furanics is a move away from the traditional petrochemical industry towards a more sustainable model. rsc.org This transition is driven by the need to reduce greenhouse gas emissions and our dependence on finite fossil resources. rsc.orgresearchgate.net The development of fully bio-based polymers, such as polyethylene furanoate (PEF) from HMF-derived 2,5-furandicarboxylic acid (FDCA), exemplifies the potential of this strategy to create sustainable alternatives to conventional plastics like PET. researchgate.net

| Strategy | Description | Key Furan Precursors | Potential End Products |

|---|---|---|---|

| Biomass Valorization | Conversion of lignocellulosic biomass (non-food feedstocks) into valuable chemicals. frontiersin.orgrsc.org | Furfural (from C5 sugars), 5-Hydroxymethylfurfural (HMF) (from C6 sugars). mdpi.com | Biofuels, green solvents, bio-based polymers, fine chemicals. rsc.org |

| Biorefinery Integration | Processing biomass in an integrated facility to produce multiple products, similar to a petroleum refinery. rsc.org | Furfural, HMF, and other platform chemicals. | Energy, chemicals, and materials, maximizing resource utilization. |

| Circular Economy Principles | Designing furan-based materials for recyclability and biodegradation to minimize environmental impact. rsc.org | 2,5-Furandicarboxylic acid (FDCA). | Recyclable and biodegradable polymers like Polyethylene Furanoate (PEF). researchgate.net |

Interdisciplinary Research Opportunities in Green Chemistry and Bio-based Economy

The transition towards a bio-based economy, with furanic compounds like 5-(Furan-2-YL)pentan-1-OL at its core, creates numerous opportunities for interdisciplinary research. This field necessitates collaboration across chemistry, chemical engineering, biology, materials science, and economics to address the complex challenges of developing sustainable technologies.

In the realm of Green Chemistry , the focus is on designing cleaner, more efficient, and atom-economical synthetic routes. rsc.orgnih.gov This involves not only the development of novel catalysts as discussed previously but also the use of greener solvents (like water or bio-derived solvents), alternative energy sources (such as microwave or photochemical methods), and the implementation of continuous flow processes for safer and more scalable production. researchgate.net There is a significant opportunity for computational chemists to model reaction mechanisms and catalyst behavior, accelerating the discovery of more effective catalytic systems.

Biotechnology and enzymatic catalysis offer another promising avenue. researchgate.net While many current processes for converting biomass to furans rely on chemocatalysis, biocatalytic routes using enzymes or whole-cell microorganisms could offer higher selectivity under milder reaction conditions. researchgate.net Research at the intersection of metabolic engineering and synthetic biology could lead to engineered microbes capable of producing complex furan derivatives directly from raw biomass, streamlining the production process. researchgate.netnih.gov

From a materials science perspective, furan derivatives are versatile building blocks for novel polymers and functional materials. rsc.orgresearchgate.net Interdisciplinary research is crucial for designing, synthesizing, and characterizing new furan-based polymers with desired properties, such as enhanced thermal stability, barrier properties, or biodegradability. researchgate.net This creates a direct link between fundamental chemical synthesis and the development of sustainable consumer products, from packaging to advanced composites. rsc.org

Finally, the successful implementation of a bio-based economy requires collaboration with economists and policy experts. Life cycle assessment (LCA) and techno-economic analysis are essential tools to evaluate the environmental impact and economic feasibility of new bio-based processes and products, ensuring they are truly sustainable and competitive with their petrochemical counterparts.

Q & A

Q. What are the common synthetic routes for 5-(Furan-2-YL)pentan-1-OL, and how are key intermediates characterized?

- Methodological Answer : A prevalent approach involves coupling furan derivatives with aliphatic alcohols. For example, nucleophilic substitution of halogenated pentanols with furan-2-yl Grignard reagents can yield the target compound. Catalytic hydrogenation or reduction of ketone intermediates (e.g., 5-(furan-2-yl)pentan-1-one) using NaBH₄ or LiAlH₄ is also effective . Characterization of intermediates typically employs ¹H/¹³C NMR to confirm regiochemistry and GC-MS to assess purity. For crystalline intermediates, single-crystal X-ray diffraction (e.g., as in ) provides definitive structural confirmation .

Q. Which spectroscopic and chromatographic techniques are critical for verifying the structure and purity of 5-(Furan-2-YL)pentan-1-OL?

- Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for the furan ring (δ 6.2–7.4 ppm for protons, δ 110–150 ppm for carbons) and the pentanol chain (e.g., δ 1.4–1.6 ppm for CH₂ groups) .

- IR Spectroscopy : Confirm hydroxyl (O–H stretch ~3300 cm⁻¹) and furan C–O/C=C (1600–1500 cm⁻¹) functionalities .

- HRMS : Validate molecular weight (e.g., [M+H]⁺ at m/z 156.1) and fragmentation patterns .

- HPLC/GC : Monitor purity using reverse-phase C18 columns or polar stationary phases .

Advanced Research Questions

Q. How can reaction conditions be optimized for stereoselective synthesis of 5-(Furan-2-YL)pentan-1-OL derivatives?

- Methodological Answer : Enantioselective synthesis may employ chiral catalysts (e.g., BINOL-derived phosphoric acids) or enzymatic resolution. For example, lipase-catalyzed acetylation of racemic alcohols can separate enantiomers . Reaction parameters (temperature, solvent polarity) must be tuned to minimize side reactions (e.g., furan ring oxidation). Fluorination studies ( ) suggest electron-withdrawing substituents on the furan ring enhance stability but may reduce reactivity, requiring adjusted catalyst loadings .

Q. How should researchers address contradictions in reported biological activity data for 5-(Furan-2-YL)pentan-1-OL analogs?

- Methodological Answer : Discrepancies often arise from variability in assay conditions (e.g., cell lines, solvent carriers). To resolve these:

- Dose-Response Curves : Test compounds across a broad concentration range (e.g., 1 nM–100 µM) .